molecular formula C28H24N2O4S B13533911 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((quinolin-8-ylmethyl)thio)propanoic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((quinolin-8-ylmethyl)thio)propanoic acid

Cat. No.: B13533911
M. Wt: 484.6 g/mol
InChI Key: RIRJEFBSBILBIF-UHFFFAOYSA-N
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((quinolin-8-ylmethyl)thio)propanoic acid is a complex organic compound that features a combination of fluorenyl, quinolinyl, and propanoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((quinolin-8-ylmethyl)thio)propanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((quinolin-8-ylmethyl)thio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((quinolin-8-ylmethyl)thio)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((quinolin-8-ylmethyl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((quinolin-8-ylmethyl)thio)propanoic acid include:

  • Compounds with fluorenyl and quinolinyl moieties.
  • Other propanoic acid derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C28H24N2O4S

Molecular Weight

484.6 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(quinolin-8-ylmethylsulfanyl)propanoic acid

InChI

InChI=1S/C28H24N2O4S/c31-27(32)25(17-35-16-19-8-5-7-18-9-6-14-29-26(18)19)30-28(33)34-15-24-22-12-3-1-10-20(22)21-11-2-4-13-23(21)24/h1-14,24-25H,15-17H2,(H,30,33)(H,31,32)

InChI Key

RIRJEFBSBILBIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCC4=CC=CC5=C4N=CC=C5)C(=O)O

Origin of Product

United States

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